![molecular formula C14H19N3O3S2 B7355409 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide](/img/structure/B7355409.png)
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.
Mécanisme D'action
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide selectively inhibits BTK, a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in B cell activation, differentiation, and survival, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote the growth and survival of B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B cell malignancies, both in vitro and in vivo. It also inhibits the proliferation and migration of B cells, and reduces the production of pro-inflammatory cytokines. In preclinical studies, this compound has been well-tolerated and has shown favorable pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound may have limited efficacy in patients with mutations in the BTK gene, which can lead to resistance to BTK inhibitors.
Orientations Futures
There are several potential future directions for the development of 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide. One area of interest is the combination of this compound with other therapies, such as monoclonal antibodies or chemotherapy agents. Another potential application is the use of this compound in autoimmune diseases, such as rheumatoid arthritis or lupus. Additionally, further research is needed to understand the mechanisms of resistance to BTK inhibitors, and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide involves several steps, including the reaction of 4-cyano-2-iodobenzenesulfonamide with (S)-2-amino-1-propanol to form the corresponding sulfonamide. This intermediate is then treated with thiomorpholine and a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-11(10-18)16-22(19,20)14-3-2-12(9-15)8-13(14)17-4-6-21-7-5-17/h2-3,8,11,16,18H,4-7,10H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWFKRLTBZWEFH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=C(C=C(C=C1)C#N)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NS(=O)(=O)C1=C(C=C(C=C1)C#N)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.